2-amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol hydrochloride
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Overview
Description
2-amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol backbone with an amino group. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-(2,2,2-trifluoroethoxy)benzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a reductive amination reaction with an appropriate amine, such as 2-aminoethanol, under catalytic hydrogenation conditions.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimized Catalysts: Employing optimized catalysts to improve yield and reduce reaction times.
Purification Processes: Implementing advanced purification processes, such as recrystallization or chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the trifluoroethoxy group or the phenyl ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified trifluoroethoxy derivatives.
Substitution Products: Various substituted amines and ethers.
Scientific Research Applications
2-amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol: A similar compound without the hydrochloride form.
4-(2,2,2-trifluoroethoxy)benzaldehyde: A precursor in the synthesis of the target compound.
2-aminoethanol: A simpler analog used in the synthesis process.
Uniqueness
2-amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol hydrochloride stands out due to its trifluoroethoxy group, which imparts unique chemical properties such as increased lipophilicity and potential biological activity. The hydrochloride form further enhances its solubility and stability, making it more versatile for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
CAS No. |
2731011-13-3 |
---|---|
Molecular Formula |
C10H13ClF3NO2 |
Molecular Weight |
271.7 |
Purity |
95 |
Origin of Product |
United States |
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